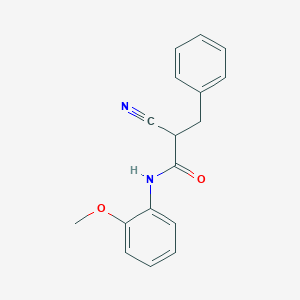

2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide

Descripción

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide is a propanamide derivative characterized by a cyano group at the C2 position, a phenyl group at C3, and a 2-methoxyphenyl substituent on the amide nitrogen. It has been cataloged in chemical databases (e.g., CymitQuimica, Ref. 10-F726758) but is currently discontinued .

Propiedades

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-10-6-5-9-15(16)19-17(20)14(12-18)11-13-7-3-2-4-8-13/h2-10,14H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSVBXZNFBVLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide can be achieved through several methods. One common method involves the reaction of 2-methoxyaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then treated with phenylacetic acid to yield the final product. The reaction conditions typically involve heating the mixture to reflux for several hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in the development of new therapeutic agents, particularly for diseases that require modulation of specific biological pathways.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

a) 2-Cyano-N-(4-Methoxy-3-Nitrophenyl)-3-Phenylpropanamide

This analog replaces the 2-methoxyphenyl group with a 4-methoxy-3-nitrophenyl moiety. The nitro group introduces strong electron-withdrawing effects, likely enhancing electrophilicity and altering solubility compared to the target compound. Such modifications are critical in drug design, as nitro groups can improve binding affinity but may also increase toxicity .

b) N-(4-Nitro-3-Trifluoromethylphenyl)-3-Ferrocenylmethoxy Propanamide

The trifluoromethyl and ferrocenyl groups in this compound significantly increase lipophilicity (logP corrected by +12 CM) and introduce redox-active properties.

Variations in the Amide Chain

a) 2-Cyano-N-(2-Methoxyphenyl)Acetamide

This shorter-chain acetamide (vs. The propanamide chain in the target compound offers greater conformational freedom, which may enhance target engagement .

b) Butanamide Derivatives with Diazenyl Groups

Butanamide analogs (e.g., PMN P–18–167) feature extended chains and diazenyl substituents, which may confer unique photochemical properties. However, increased chain length could also elevate metabolic degradation risks compared to the target compound’s propanamide backbone .

Functional Group Additions

a) 3-(4-Cyanophenoxy)-N-(4-Cyano-3-Trifluoromethylphenyl) Propanamide

This compound includes dual cyano groups and a trifluoromethyl substituent, enhancing electron-withdrawing effects and logP.

b) Phthalimide-Fused Propanamide Derivatives

The target compound lacks this fused ring, possibly reducing off-target interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Discussion of Key Findings

- Electronic Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with nitro or trifluoromethyl groups in analogs, which drastically alter electronic profiles .

- Lipophilicity : The target compound’s logP (~2.5) is intermediate, balancing membrane permeability and aqueous solubility better than highly lipophilic ferrocenyl derivatives .

- Synthetic Accessibility : While specific yields for the target compound are unavailable, analogous methods (e.g., piperidine-catalyzed amidation) suggest feasible synthesis .

Actividad Biológica

2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide, often referred to as a derivative of the propanamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyano group and methoxy-substituted phenyl moiety, suggesting possible interactions with various biological targets.

The chemical formula for this compound is CHNO, with a molecular weight of approximately 284.32 g/mol. The presence of the cyano group enhances its reactivity and potential for biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The cyano group can participate in nucleophilic attacks, potentially inhibiting enzymes critical for cellular processes.

- Receptor Binding : The structural features allow for binding to various receptors, which may alter signaling pathways involved in disease progression.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and anti-inflammatory properties. Below is a summary of its biological activities based on recent studies:

| Biological Activity | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HepG2 (liver cancer) | 21.00 | |

| Antitumor | MCF-7 (breast cancer) | 26.10 | |

| Cytotoxicity | HeLa (cervical cancer) | 19.5 | |

| Enzyme Inhibition | VEGFR-2 | 65.0 |

Case Studies

- Antitumor Activity : In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated significant inhibitory effects on HepG2 and MCF-7 cells, with IC50 values indicating potent activity against these cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Interaction : Molecular docking studies revealed that this compound effectively binds to the VEGFR-2 receptor, a critical target in cancer therapy. The binding affinity was assessed through molecular dynamics simulations, confirming its potential as a lead compound for further development in antiangiogenic therapies.

Research Findings

Recent investigations have focused on synthesizing derivatives of propanamide compounds to enhance their pharmacological profiles. A study highlighted the synthesis of various heterocyclic derivatives from propanamide precursors, showcasing their potential against Hepatocellular carcinoma and cervical carcinoma cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.